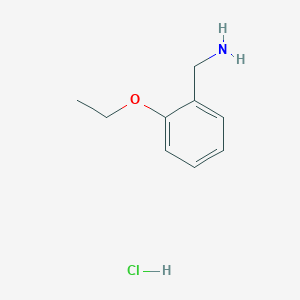

(2-Ethoxyphenyl)methanamine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2-ethoxyphenyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c1-2-11-9-6-4-3-5-8(9)7-10;/h3-6H,2,7,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRFNBYQJSHZZHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90642-62-9 | |

| Record name | (2-ethoxyphenyl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 2 Ethoxyphenyl Methanamine Hydrochloride

Diverse Synthetic Routes to (2-Ethoxyphenyl)methanamine Hydrochloride

The preparation of this compound can be achieved through multiple synthetic pathways, primarily involving the formation of the benzylic amine functionality and subsequent conversion to its hydrochloride salt. The choice of route often depends on the availability of starting materials, desired scale, and purity requirements.

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds. In the context of preparing (2-Ethoxyphenyl)methanamine, this pathway commences with 2-ethoxybenzaldehyde (B52182). The reaction proceeds in two conceptual steps: the formation of an imine intermediate through the reaction of the aldehyde with an amine source, followed by the reduction of the imine to the corresponding amine. rsc.orgochemacademy.com

For the synthesis of a primary amine such as (2-Ethoxyphenyl)methanamine, ammonia (B1221849) is the requisite nitrogen source. The reaction can be carried out in a one-pot fashion where the aldehyde, ammonia, and a reducing agent are combined. bham.ac.ukrsc.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are known for their selectivity in reducing the iminium ion in the presence of the starting aldehyde. ochemacademy.com Catalytic hydrogenation over metal catalysts like platinum, palladium, or ruthenium is also an effective method for the reduction step. bham.ac.ukrsc.org

A key challenge in the reductive amination with ammonia is the potential for over-alkylation, leading to the formation of secondary and tertiary amines as byproducts. bham.ac.uk Careful control of reaction conditions, such as the concentration of ammonia and the choice of catalyst, is crucial to maximize the yield of the desired primary amine. bham.ac.ukrsc.org The final step involves the treatment of the isolated (2-Ethoxyphenyl)methanamine with hydrochloric acid to afford the stable hydrochloride salt. researchgate.net

Table 1: Representative Conditions for Reductive Amination of 2-Ethoxybenzaldehyde Disclaimer: The following data is representative of typical reductive amination reactions and may not reflect optimized conditions for the specific synthesis of (2-Ethoxyphenyl)methanamine.

| Catalyst/Reagent | Ammonia Source | Solvent | Temperature (°C) | Pressure (bar) | Typical Yield (%) |

| H₂/Raney Nickel | Aqueous Ammonia | Ethanol (B145695) | 80-100 | 50-100 | 60-80 |

| NaBH₃CN | NH₄OAc | Methanol (B129727) | 25 | 1 | 70-85 |

| H₂/Pd/C | Anhydrous Ammonia | THF | 50 | 20 | 75-90 |

| Pt/CoFe-LDH | Aqueous Ammonia | Isopropanol | 80 | 2 | ~85 |

An alternative and efficient route to primary amines is the reduction of the corresponding nitrile. For the synthesis of (2-Ethoxyphenyl)methanamine, this involves the reduction of 2-ethoxybenzonitrile (B1582733). This method is often favored due to the high selectivity for the primary amine product. researchgate.net

Several reducing agents can be employed for this transformation. Lithium aluminum hydride (LiAlH₄) is a powerful and common choice for the reduction of nitriles to primary amines. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com The reaction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). masterorganicchemistry.com Catalytic hydrogenation is another robust method, utilizing catalysts such as Raney nickel, platinum oxide, or rhodium under a hydrogen atmosphere. ochemacademy.com This approach is often considered "greener" as it avoids the use of stoichiometric metal hydride reagents. researchgate.net Ruthenium-based catalysts have also shown high activity and selectivity in the hydrogenation of benzonitriles to benzylamines. acs.org

The 2-ethoxybenzonitrile precursor can be synthesized from 2-ethoxybenzaldehyde via its oxime, followed by dehydration. rsc.orgrsc.org The final amine product is then converted to its hydrochloride salt.

Table 2: Comparison of Reducing Agents for the Conversion of 2-Ethoxybenzonitrile to (2-Ethoxyphenyl)methanamine Disclaimer: The following data is illustrative of common nitrile reduction methods and may not represent specific results for 2-ethoxybenzonitrile.

| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| LiAlH₄ | Diethyl Ether | 35 (reflux) | 4-8 | 85-95 |

| H₂/Raney Nickel | Ethanol/Ammonia | 100 | 6-12 | 80-90 |

| H₂/Rh/Al₂O₃ | Methanol | 50 | 4-6 | >90 |

| NaBH₄/CoCl₂ | Methanol | 25 | 2-4 | 85-95 |

This compound can also be synthesized through multi-step sequences starting from readily available ortho-substituted aromatic compounds such as 2-ethoxybenzoic acid or 2-ethoxytoluene.

Starting from 2-ethoxybenzoic acid, a common strategy involves its conversion to the corresponding amide, 2-ethoxybenzamide. This can be achieved by first converting the carboxylic acid to its acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia. Subsequently, the amide can be reduced to the primary amine using a strong reducing agent like LiAlH₄. libretexts.org

Alternatively, a route from 2-ethoxytoluene could proceed via a benzylic bromination using a reagent like N-bromosuccinimide (NBS) under radical initiation to form 2-ethoxybenzyl bromide. This intermediate can then be subjected to amination, for instance, through the Gabriel synthesis or by direct reaction with ammonia, to yield (2-Ethoxyphenyl)methanamine.

These multi-step syntheses require careful consideration of the reaction sequence and protection of functional groups where necessary. The synthesis of the precursor, 2-ethoxybenzoic acid, can itself be achieved through methods like the Williamson ether synthesis from salicylic (B10762653) acid derivatives. libretexts.orggoogle.comchemicalbook.com

(2-Ethoxyphenyl)methanamine itself is not a chiral molecule. However, if a substituent were introduced at the benzylic carbon, a stereocenter would be created, necessitating stereoselective synthetic methods to obtain enantiomerically pure products. The principles of asymmetric synthesis would then become highly relevant.

For the synthesis of chiral α-substituted benzylamines, several strategies exist. One common approach is the use of chiral auxiliaries. For example, a chiral amine can be reacted with the precursor aldehyde to form a chiral imine, which is then diastereoselectively reduced. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched target amine.

Another powerful technique is asymmetric catalysis, such as the iridium-catalyzed asymmetric hydrogenation of imines. masterorganicchemistry.com This method can provide high enantioselectivities with a catalytic amount of a chiral catalyst.

Furthermore, chiral resolution of a racemic mixture of a derivatized (2-Ethoxyphenyl)methanamine could be employed. onyxipca.comnih.gov This involves the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid or a chiral sulfonic acid, followed by separation of the diastereomers by crystallization and subsequent liberation of the enantiomerically pure amine. onyxipca.com A study on the resolution of methoxyphenamine, a structurally related compound, successfully employed a chiral stationary phase in liquid chromatography for enantiomer separation.

Optimization of Synthetic Conditions for Enhanced Yield and Purity

Optimizing the synthesis of this compound is crucial for its practical application, aiming to maximize the yield and purity of the final product while minimizing costs and environmental impact. This involves a systematic investigation of various reaction parameters.

Key factors that influence the outcome of the synthesis include the choice of catalyst, solvent, temperature, pressure, and reaction time. For instance, in catalytic hydrogenations, the nature of the metal catalyst and its support can significantly affect activity and selectivity. academie-sciences.frresearchgate.netacs.org The choice of solvent can influence the solubility of reactants and intermediates, as well as the reaction rate and selectivity. researchgate.net

The molar ratio of reactants is another critical parameter. In reductive amination, for example, an excess of ammonia may be used to favor the formation of the primary amine over secondary and tertiary amine byproducts. The concentration of the reducing agent and the rate of its addition can also be controlled to improve selectivity.

Purification of the final product is essential to remove any unreacted starting materials, byproducts, and residual catalyst. Techniques such as distillation, crystallization, and chromatography are commonly employed. The formation of the hydrochloride salt itself can be a purification step, as it often results in a crystalline solid that can be easily isolated and purified by recrystallization.

Table 3: Illustrative Optimization of a Synthetic Step (e.g., Nitrile Reduction) Disclaimer: This table presents a hypothetical optimization study for illustrative purposes.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | H₂ Pressure (bar) | Yield (%) | Purity (%) |

| 1 | 5% Pd/C (5) | Ethanol | 25 | 10 | 75 | 92 |

| 2 | 5% Pd/C (5) | Methanol | 25 | 10 | 82 | 94 |

| 3 | 5% Pd/C (5) | Methanol | 50 | 10 | 88 | 96 |

| 4 | 5% Pd/C (5) | Methanol | 50 | 20 | 92 | 98 |

| 5 | Raney Ni (10) | Ethanol | 80 | 50 | 85 | 95 |

| 6 | Rh/Al₂O₃ (2) | Methanol | 50 | 20 | 95 | >99 |

Green Chemistry Principles and Sustainable Synthesis Approaches

The application of green chemistry principles to the synthesis of this compound is aimed at reducing the environmental footprint of the manufacturing process. researchgate.net This involves considering aspects such as atom economy, the use of safer solvents, energy efficiency, and waste reduction.

One key area of focus is the replacement of hazardous reagents with more environmentally benign alternatives. For instance, catalytic transfer hydrogenation can be an alternative to using high-pressure hydrogen gas, employing safer hydrogen donors like formic acid or isopropanol. The use of water as a solvent, where feasible, is highly desirable from a green chemistry perspective. researchgate.net

Biocatalysis offers a promising sustainable route to amines. Transaminases, for example, can be used for the asymmetric synthesis of chiral amines from ketones, operating under mild conditions in aqueous media. researchgate.net While not directly applicable to the synthesis of the achiral (2-Ethoxyphenyl)methanamine, the principles can be extended to related chiral derivatives.

The development of recyclable catalysts is another important aspect of green synthesis. Heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, are preferred over homogeneous catalysts. academie-sciences.fr

Ionic liquids and deep eutectic solvents are also being explored as green reaction media that can enhance reaction rates and facilitate catalyst recycling. rsc.orgrsc.orgrsc.org For example, a green synthesis of benzonitrile (B105546) from benzaldehyde (B42025) has been reported using an ionic liquid that acts as a recyclable agent with multiple roles. rsc.orgrsc.org

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and economically viable.

Scale-Up Methodologies for Research and Developmental Applications

The successful scale-up of a chemical process from the laboratory to a pilot plant or kilo-lab setting requires a thorough understanding of the reaction kinetics, thermodynamics, and potential hazards associated with the chosen synthetic route. For this compound, two primary synthetic pathways are commonly considered for scale-up: the reductive amination of 2-ethoxybenzaldehyde and the reduction of 2-ethoxybenzonitrile.

The reductive amination of 2-ethoxybenzaldehyde with ammonia, followed by acidification to form the hydrochloride salt, is a prominent method. On a larger scale, controlling the reaction temperature and pressure during the formation of the intermediate imine and its subsequent reduction is critical to minimize side reactions and ensure high yields. The choice of reducing agent is also a key factor; while powerful hydrides like lithium aluminum hydride are effective in the lab, their use on a larger scale is often limited by cost and safety concerns. Catalytic hydrogenation presents a more scalable and economical alternative, although it requires specialized high-pressure reactor systems. googleapis.com

An alternative scalable route involves the reduction of 2-ethoxybenzonitrile. This method avoids the handling of potentially unstable imine intermediates. Catalytic hydrogenation is a common choice for this transformation on an industrial scale. However, the selection of the catalyst and reaction conditions is crucial to prevent over-reduction or the formation of byproducts. The subsequent conversion of the resulting amine to its hydrochloride salt is typically a straightforward process.

In the context of scaling up for developmental applications, process optimization is key. This involves a detailed study of reaction parameters such as temperature, pressure, catalyst loading, and reaction time to maximize yield and purity while ensuring operational safety. For instance, in the synthesis of a related compound, 4-[2-(dimethylamino)ethoxy]benzylamine, methods have been developed that avoid high-pressure hydrogenation and the use of hazardous metal catalysts, which is a significant advantage for large-scale production. google.comgoogle.com Such strategies, focusing on milder and safer reaction conditions, are highly desirable when scaling up the synthesis of this compound.

The following interactive data table provides representative parameters for the scale-up of the two primary synthetic routes to (2-Ethoxyphenyl)methanamine, based on established methodologies for similar compounds.

Interactive Data Table: Representative Scale-Up Parameters

| Parameter | Reductive Amination of 2-Ethoxybenzaldehyde | Reduction of 2-Ethoxybenzonitrile |

| Precursor | 2-Ethoxybenzaldehyde | 2-Ethoxybenzonitrile |

| Reagents | Ammonia, Hydrogen | Hydrogen |

| Catalyst | Raney Nickel or Palladium on Carbon | Raney Nickel or Rhodium on Alumina |

| Solvent | Methanol or Ethanol | Methanol or Ethanol |

| Temperature | 25-80 °C | 50-100 °C |

| Pressure | 50-500 psi | 200-1000 psi |

| Reaction Time | 4-12 hours | 6-24 hours |

| Typical Yield | 75-90% | 80-95% |

| Purity (Post-Crystallization) | >99% | >99% |

It is important to note that these are generalized parameters and the optimal conditions for the scale-up of this compound synthesis would require specific process development and optimization studies. The focus of such studies would be to ensure a robust, safe, and cost-effective process that consistently delivers a product of high quality and purity.

Derivatization and Transformative Reactions of 2 Ethoxyphenyl Methanamine Hydrochloride

Amine-Functional Group Reactivity and Transformations

The primary amine group in (2-ethoxyphenyl)methanamine is a nucleophilic center that readily participates in a variety of chemical reactions. This reactivity allows for the straightforward introduction of diverse functional groups, leading to a broad spectrum of derivatives.

Acylation and Sulfonylation Reactions

The nucleophilic nature of the primary amine in (2-ethoxyphenyl)methanamine hydrochloride facilitates its reaction with acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively. These reactions are fundamental in modifying the electronic and steric properties of the parent molecule.

Acylation Reactions: Acylation of primary amines is a common transformation that involves the reaction with acyl halides, anhydrides, or carboxylic acids. For instance, the reaction of an amine with an acyl chloride, typically in the presence of a base to neutralize the HCl byproduct, yields the corresponding amide. While specific examples for the N-acylation of (2-ethoxyphenyl)methanamine are not extensively documented in readily available literature, the general reactivity of benzylamines suggests that it would readily undergo such transformations. For example, N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives can be synthesized through the alkylation of amines with chloroacetyl chloride derivatives nih.gov. This suggests that this compound could be acylated under similar conditions.

Sulfonylation Reactions: The synthesis of sulfonamides is a critical transformation in medicinal chemistry, as the sulfonamide functional group is a key component in a number of therapeutic agents d-nb.info. The reaction of an amine with a sulfonyl chloride in the presence of a base is a standard method for the formation of sulfonamides. For example, various sulfonamides can be prepared from amines and sulfonyl chlorides organic-chemistry.org. It is expected that this compound would react similarly with various sulfonyl chlorides to produce the corresponding N-(2-ethoxybenzyl)sulfonamides. The reaction of sodium sulfinates with amines in the presence of an oxidizing agent also provides an efficient route to sulfonamides d-nb.info.

Table 1: Representative Acylation and Sulfonylation Reactions of Primary Amines This table presents generalized reactions analogous to those expected for this compound based on the reactivity of similar primary amines.

| Reaction Type | Electrophile | Reagents and Conditions | Product Type |

| Acylation | Acetyl chloride | Base (e.g., triethylamine), CH₂Cl₂, room temperature | N-(2-ethoxybenzyl)acetamide |

| Benzoic anhydride (B1165640) | Base (e.g., pyridine), heat | N-(2-ethoxybenzyl)benzamide | |

| Sulfonylation | p-Toluenesulfonyl chloride | Base (e.g., NaOH), water/dioxane, room temperature | N-(2-ethoxybenzyl)-4-methylbenzenesulfonamide |

| Methanesulfonyl chloride | Base (e.g., triethylamine), CH₂Cl₂, 0 °C to room temperature | N-(2-ethoxybenzyl)methanesulfonamide |

Alkylation and Reductive Alkylation Reactions

The introduction of alkyl groups onto the nitrogen atom of (2-ethoxyphenyl)methanamine can be achieved through direct alkylation or, more controllably, via reductive amination.

Alkylation Reactions: Direct N-alkylation of primary amines with alkyl halides can lead to a mixture of mono- and di-alkylated products, and in some cases, quaternary ammonium (B1175870) salts libretexts.org. To achieve selective mono-alkylation, specific strategies are often required. For instance, manganese pincer complexes have been shown to catalyze the selective N-alkylation of anilines with alcohols researchgate.net.

Reductive Alkylation Reactions: Reductive amination is a more controlled method for the synthesis of secondary and tertiary amines libretexts.org. This two-step, one-pot process involves the initial reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine libretexts.orgsigmaaldrich.com. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) sigmaaldrich.com. For example, the reductive amination of aldehydes with primary amines using sodium borohydride is a well-established method for the synthesis of secondary amines researchgate.net. The reductive amination of 2-ethoxybenzaldehyde (B52182) with a primary amine would yield a secondary amine.

Table 2: Reductive Alkylation of Primary Amines with Carbonyl Compounds This table illustrates the general principles of reductive amination applicable to this compound.

| Carbonyl Compound | Amine | Reducing Agent | Reagents and Conditions | Product Type |

| Acetone | (2-Ethoxyphenyl)methanamine HCl | NaBH₃CN | Methanol (B129727), acetic acid, room temperature | N-isopropyl-(2-ethoxybenzyl)amine |

| Cyclohexanone | (2-Ethoxyphenyl)methanamine HCl | NaBH(OAc)₃ | Dichloroethane, room temperature | N-cyclohexyl-(2-ethoxybenzyl)amine |

| Benzaldehyde (B42025) | (2-Ethoxyphenyl)methanamine HCl | NaBH₄ | Methanol, room temperature | N-benzyl-(2-ethoxybenzyl)amine |

Condensation Reactions with Carbonyl Compounds

The primary amine of this compound can undergo condensation reactions with carbonyl compounds to form imines (Schiff bases). This reaction is typically reversible and acid-catalyzed, with the removal of water driving the equilibrium towards the product nih.gov. The resulting imines are themselves versatile intermediates that can be used in a variety of subsequent transformations. For example, the condensation of an amine with an aldehyde is the first step in reductive amination libretexts.org.

Applications in Heterocyclic Ring System Synthesis

The strategic placement of the aminomethyl and ethoxy groups on the benzene (B151609) ring makes this compound an excellent precursor for the synthesis of various heterocyclic ring systems, particularly those containing nitrogen.

Formation of Nitrogen-Containing Heterocycles (e.g., benzoxazines, quinazolines)

Benzoxazines: Benzoxazines are a class of heterocyclic compounds typically synthesized through the Mannich condensation of a phenol (B47542), a primary amine, and formaldehyde (B43269) nih.gov. The reaction involves the formation of a six-membered oxazine (B8389632) ring fused to a benzene ring. While specific examples detailing the use of (2-ethoxyphenyl)methanamine in benzoxazine (B1645224) synthesis are not prevalent, the general methodology suggests its suitability as the amine component. The reaction of (2-ethoxyphenyl)methanamine with a phenol and formaldehyde would be expected to yield a 3-(2-ethoxybenzyl)-3,4-dihydro-2H-1,3-benzoxazine derivative rasayanjournal.co.inshd-pub.org.rs. The synthesis of 3,4-dihydro-2H-benzo[b] d-nb.infonih.govoxazines has been achieved through various methods, including the cycloaddition of ethynylethylene carbonates and 2-aminophenols researchgate.net.

Quinazolines: Quinazolines are bicyclic heterocyclic compounds consisting of a benzene ring fused to a pyrimidine (B1678525) ring. They are of significant interest in medicinal chemistry due to their broad range of biological activities nih.gov. One common synthetic route to quinazolines involves the condensation of an o-aminobenzylamine with an aldehyde or a derivative, followed by cyclization and oxidation nih.gov. For instance, 2-substituted quinazolines can be synthesized via the oxidative coupling of o-aminobenzylamines and benzylamines nih.gov. The use of (2-ethoxyphenyl)methanamine as the benzylamine (B48309) component in such a reaction would lead to the formation of a 2-substituted quinazoline (B50416) bearing a 2-ethoxyphenyl group.

Table 3: Synthesis of Heterocyclic Systems from Primary Amines This table provides generalized synthetic routes to heterocycles analogous to those derivable from this compound.

| Heterocycle | Co-reactant(s) | General Reaction Conditions | Product Structure |

| Benzoxazine | Phenol, Formaldehyde | Heat, solvent (e.g., toluene) | 3-(2-ethoxybenzyl)-3,4-dihydro-2H-1,3-benzoxazine |

| Quinazoline | 2-Aminobenzaldehyde | Oxidative condensation (e.g., with an organocatalyst and O₂) | 2-(2-ethoxyphenyl)quinazoline |

Scaffold Construction for Ligand Design

The (2-ethoxyphenyl)methanamine core structure serves as a valuable scaffold in ligand design for various biological targets. The ability to easily derivatize the amine functional group allows for the systematic exploration of the structure-activity relationship (SAR) of a lead compound. The ethoxy group can also play a crucial role in binding to a target protein through hydrogen bonding or hydrophobic interactions.

The phenethylamine (B48288) scaffold, of which (2-ethoxyphenyl)methanamine is a derivative, is a well-known privileged structure in medicinal chemistry, appearing in numerous neurotransmitters and drugs targeting the central nervous system mdpi.comresearchgate.net. By modifying the amine and the aromatic ring, chemists can fine-tune the pharmacological properties of the resulting ligands. For example, derivatives of 2-phenethylamine have been explored as ligands for adrenergic, dopamine (B1211576), and serotonin (B10506) receptors mdpi.com. The synthesis of tamsulosin (B1681236) derivatives, which are α1-adrenergic receptor antagonists, has involved the use of 1-(2-ethoxyphenyl)piperazinium chloride, highlighting the importance of the 2-ethoxyphenyl moiety in ligand design acs.org.

Palladium-Catalyzed Cross-Coupling Reactions and Derivative Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. While direct examples of this compound participating in well-known palladium-catalyzed reactions such as Suzuki, Heck, or Buchwald-Hartwig couplings are not extensively documented in readily available literature, the reactivity of its structural analogues suggests its potential as a coupling partner.

For instance, the derivative (4-Bromo-2-ethoxyphenyl)methanamine is noted to participate in Suzuki-Miyaura coupling reactions. This reaction typically involves the coupling of an organoboron compound with an organohalide and is fundamental for creating biaryl structures. The presence of the bromine atom on the aromatic ring of this derivative provides a reactive site for palladium insertion, initiating the catalytic cycle. This indicates that the (2-ethoxyphenyl)methanamine scaffold is compatible with the conditions of palladium-catalyzed cross-coupling, and suitable halogenated derivatives of (2-ethoxyphenyl)methanamine could serve as effective substrates.

The primary amine group of (2-ethoxyphenyl)methanamine itself can, in principle, act as a nucleophile in Buchwald-Hartwig amination reactions. This type of reaction couples an amine with an aryl halide or triflate to form a new C-N bond. Such transformations would lead to the synthesis of N-aryl-(2-ethoxyphenyl)methanamines, which are valuable structures in medicinal chemistry.

While not palladium-catalyzed, other transformative reactions highlight the utility of (2-ethoxyphenyl)methanamine in forming new C-N bonds, a transformation central to many palladium-catalyzed processes. For example, it has been used as a reactant in the synthesis of complex heterocyclic structures. A notable example is its reaction with methyl N-(6-bromopyridin-2-yl)imidothiocarbamate hydroiodide to form a substituted guanidine (B92328), as detailed in the table below. google.com

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

| Methyl N-(6-bromopyridin-2-yl)imidothiocarbamate hydroiodide | (2-Ethoxyphenyl)methanamine | Acetonitrile (B52724) | 80°C, 5 hr | N-(6-bromopyridin-2-yl)-N'-(2-ethoxybenzyl)guanidine |

| Reaction data sourced from patent US9296697B2 google.com |

This reaction demonstrates the nucleophilic character of the amine group and its ability to participate in addition-elimination reactions to form more complex products.

Development of Advanced Organic Building Blocks

The utility of this compound as a foundational molecule, or building block, is evident from its incorporation into larger, more complex molecular architectures. Organic building blocks are relatively simple molecules that can be readily modified to produce a wide array of derivatives for various applications, including drug discovery and materials science. google.com

The synthesis of substituted guanidines from (2-ethoxyphenyl)methanamine is a prime example of its role as an advanced building block. google.com Guanidines are a common structural motif in pharmacologically active compounds. By using (2-ethoxyphenyl)methanamine as a starting point, chemists can introduce the 2-ethoxybenzyl moiety into a guanidine core, allowing for the exploration of structure-activity relationships in drug design.

Further illustrating its role as a versatile building block, (2-ethoxyphenyl)methanamine has been employed in the synthesis of imidazopyridazine and imidazopyrazine compounds. google.com These heterocyclic systems are of significant interest in medicinal chemistry due to their diverse biological activities. In one documented synthesis, 6-chloro-N-(2-ethoxybenzyl)-3-isopropylimidazo[1,2-b]pyridazin-8-amine is prepared and subsequently used to form a carbamate (B1207046) derivative, showcasing a multi-step synthesis where (2-ethoxyphenyl)methanamine provides a key structural component.

| Starting Material | Reagent | Product |

| 6-chloro-N-(2-ethoxybenzyl)-3-isopropylimidazo[1,2-b]pyridazin-8-amine | Di-tert-butyl dicarbonate (B1257347) (Boc)2O | tert-butyl (6-chloro-3-isopropylimidazo[1,2-b]pyridazin-8-yl)(2-ethoxybenzyl)carbamate |

| Reaction data sourced from patent WO2022061155A1 google.com |

The ability of (2-ethoxyphenyl)methanamine to be readily incorporated into such complex heterocyclic frameworks underscores its value as an advanced building block for the efficient construction of novel chemical entities.

Advanced Spectroscopic and Structural Elucidation Studies of 2 Ethoxyphenyl Methanamine Hydrochloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For (2-Ethoxyphenyl)methanamine hydrochloride, a combination of one-dimensional and two-dimensional NMR techniques would be employed for a thorough structural assignment.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound, typically recorded in a solvent like DMSO-d6, would exhibit distinct signals corresponding to each unique proton environment in the molecule. The protonated amine group (NH3+) would likely appear as a broad singlet at a downfield chemical shift, typically in the range of 8.0-9.0 ppm, due to the deshielding effect of the positive charge and hydrogen bonding with the chloride ion and solvent molecules.

The aromatic protons on the benzene (B151609) ring would present as a complex multiplet pattern in the range of approximately 6.9 to 7.4 ppm. The ethoxy group would give rise to a quartet for the methylene (B1212753) protons (-OCH2-) around 4.1 ppm, coupled to the adjacent methyl protons, which would appear as a triplet around 1.4 ppm. The benzylic methylene protons (-CH2-NH3+) would be expected to show a singlet or a multiplet, depending on coupling with the amine protons, in the region of 4.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| NH3+ | 8.0 - 9.0 | br s |

| Aromatic-H | 6.9 - 7.4 | m |

| -OCH2- | ~4.1 | q |

| -CH2-NH3+ | ~4.0 | s or m |

| -CH3 | ~1.4 | t |

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals for each carbon atom are expected. The carbon atom of the benzylic methylene group (-CH2-NH3+) would likely appear around 40-45 ppm. The carbons of the ethoxy group would be observed with the -OCH2- carbon at approximately 63 ppm and the -CH3 carbon at around 15 ppm.

The aromatic carbons would resonate in the typical downfield region of 110-160 ppm. The carbon bearing the ethoxy group (C-O) would be the most downfield of the aromatic signals, likely around 157 ppm, while the carbon attached to the methanamine group would be in the range of 125-130 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (Aromatic C-O) | ~157 |

| Aromatic C-H | 110 - 130 |

| Aromatic C-C | 125 - 130 |

| -OCH2- | ~63 |

| -CH2-NH3+ | 40 - 45 |

| -CH3 | ~15 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary in experimental conditions.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Assignment

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For instance, a cross-peak between the -OCH2- quartet and the -CH3 triplet of the ethoxy group would confirm their connectivity. Correlations between the adjacent aromatic protons would also be observed, aiding in their specific assignment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals to their corresponding carbon signals, for example, the benzylic -CH2- protons to the benzylic carbon.

Solid-State NMR Characterization

Solid-state NMR (ssNMR) provides information about the structure and dynamics of molecules in the solid phase. For a crystalline material like this compound, ssNMR can reveal details about polymorphism, molecular packing, and intermolecular interactions, such as hydrogen bonding involving the ammonium (B1175870) group and the chloride anion. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would be employed to obtain high-resolution spectra of the solid sample. The chemical shifts in the solid state can differ from those in solution due to packing effects and the absence of solvent interactions.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

Determination of Bond Lengths and Angles

The crystal structure would allow for the precise measurement of all bond lengths and angles. The C-N bond length in the protonated amine is expected to be around 1.48-1.50 Å. The C-O bonds of the ethoxy group would have lengths of approximately 1.36 Å for the C(aromatic)-O bond and 1.43 Å for the O-C(ethyl) bond. The C-C bond lengths within the aromatic ring would be in the range of 1.38-1.40 Å. The bond angles around the sp3 hybridized carbons of the ethyl and methanamine groups would be close to the tetrahedral angle of 109.5°, while the angles in the sp2 hybridized aromatic ring would be approximately 120°. The geometry around the nitrogen atom of the ammonium group would be tetrahedral.

Table 3: Expected Bond Lengths and Angles for this compound

| Bond/Angle | Expected Value |

| C-N Bond Length | ~1.49 Å |

| C(aromatic)-O Bond Length | ~1.36 Å |

| O-C(ethyl) Bond Length | ~1.43 Å |

| C-C (aromatic) Bond Length | ~1.39 Å |

| C-N-H Bond Angle | ~109.5° |

| C-O-C Bond Angle | ~118° |

| Aromatic C-C-C Angle | ~120° |

Note: These are typical values for similar structural motifs and may differ slightly in the actual crystal structure.

Analysis of Non-Covalent Interactions and Supramolecular Frameworks

The three-dimensional architecture of a crystalline solid is governed by a complex interplay of non-covalent interactions. For this compound, the protonated amine group and the chloride anion are expected to be primary sites for strong hydrogen bonding. The ammonium group (-NH3+) can act as a hydrogen bond donor, while the chloride anion (Cl-) serves as an acceptor, likely leading to the formation of N-H···Cl hydrogen bonds. These interactions are fundamental in organizing the molecules into a stable crystal lattice.

Drawing parallels from crystal structures of related aromatic amines and their hydrochloride salts, it is anticipated that these N-H···Cl interactions would be a dominant feature in the supramolecular assembly. For instance, studies on similar sulfonamide derivatives have shown the prevalence of N-H···O and C-H···O hydrogen bonds in dictating the crystal packing, often forming chains or more complex three-dimensional networks. mdpi.comnih.gov In the case of this compound, in addition to the primary N-H···Cl bonds, weaker C-H···Cl and C-H···O interactions involving the aromatic and ethyl C-H groups and the ethoxy oxygen are also probable.

Table 1: Predicted Non-Covalent Interactions in this compound

| Interaction Type | Donor | Acceptor | Predicted Role in Supramolecular Framework |

| Hydrogen Bond | N-H (Ammonium) | Cl⁻ (Chloride) | Primary structural-directing interaction |

| Hydrogen Bond | C-H (Aromatic/Ethyl) | O (Ethoxy) | Secondary stabilization of the crystal lattice |

| Hydrogen Bond | C-H (Aromatic/Ethyl) | Cl⁻ (Chloride) | Secondary stabilization of the crystal lattice |

| C-H···π Interaction | C-H (Aromatic/Ethyl) | Phenyl Ring | Contribution to packing efficiency |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Potential for stabilizing parallel-displaced or T-shaped arrangements |

Mass Spectrometry for Fragmentation Pathway Elucidation and Precise Mass Determination

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound, under electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]+ would be observed, corresponding to the (2-ethoxyphenyl)methanamine cation.

The fragmentation of protonated benzylamines is well-documented and typically involves several key pathways. researchgate.netresearchgate.net A primary and highly characteristic fragmentation for benzylamines is the loss of ammonia (B1221849) (NH3), which for the target molecule would result in a benzyl (B1604629) cation. Another common fragmentation pathway involves the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage), which can lead to the formation of a stable tropylium (B1234903) ion through rearrangement of the benzyl cation.

The ethoxy group on the phenyl ring would also influence the fragmentation pattern. Cleavage of the ethyl group from the ether linkage could occur, leading to the loss of ethylene (B1197577) (C2H4) or an ethyl radical. The fragmentation of the ethoxy group itself could also produce characteristic ions.

Table 2: Predicted Fragmentation Pathways and Major Ions for (2-Ethoxyphenyl)methanamine

| Precursor Ion (m/z) | Proposed Fragmentation Pathway | Resulting Fragment Ion (m/z) | Structure of Fragment |

| 166.12 | Loss of ammonia (NH₃) | 149.09 | (2-ethoxyphenyl)methyl cation |

| 166.12 | α-cleavage (loss of CH₂NH₂) | 137.06 | 2-ethoxyphenyl cation |

| 149.09 | Loss of ethylene (C₂H₄) from ethoxy group | 121.06 | 2-hydroxyphenylmethyl cation |

| 149.09 | Rearrangement to tropylium ion | 91.05 | Tropylium cation (C₇H₇⁺) |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups and molecular structure of a compound. The spectra are complementary, as some vibrational modes that are strong in FT-IR may be weak in Raman, and vice-versa. mdpi.com

For this compound, the FT-IR and Raman spectra would exhibit characteristic bands for the primary amine salt, the substituted benzene ring, and the ethoxy group. The N-H stretching vibrations of the -NH3+ group are expected to appear as a broad band in the region of 3200-2800 cm⁻¹ in the FT-IR spectrum, which is characteristic of ammonium salts. researchgate.netnist.gov The N-H bending modes would be observed around 1600-1500 cm⁻¹.

The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring will influence the exact positions and intensities of these bands, as well as the out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region.

The ethoxy group will be characterized by C-H stretching vibrations of the methyl and methylene groups around 2980-2850 cm⁻¹ and C-O stretching vibrations, typically appearing as a strong band in the 1250-1000 cm⁻¹ region.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Expected Intensity (FT-IR / Raman) |

| -NH₃⁺ (Ammonium) | N-H Stretching | 3200 - 2800 (broad) | Strong / Moderate |

| -NH₃⁺ (Ammonium) | N-H Bending | 1600 - 1500 | Moderate / Weak |

| Aromatic Ring | C-H Stretching | 3100 - 3000 | Moderate / Strong |

| Aromatic Ring | C=C Stretching | 1600 - 1450 | Strong to Weak / Strong to Weak |

| Ethoxy Group (-O-CH₂-CH₃) | C-H Stretching | 2980 - 2850 | Strong / Strong |

| Ethoxy Group (-O-CH₂-CH₃) | C-O Stretching | 1250 - 1000 | Strong / Moderate |

Ultraviolet-Visible (UV-Vis) Spectroscopic Studies for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower energy orbitals to higher energy orbitals. For this compound, the chromophore is the substituted benzene ring.

Benzene itself exhibits three absorption bands, often referred to as the E1, E2, and B bands, resulting from π→π* transitions. spcmc.ac.in The substitution on the benzene ring, in this case, an ethoxy group and a methanamine group, will cause a bathochromic (red) shift of these bands to longer wavelengths and can also affect their intensities. The ethoxy group, being an electron-donating group with non-bonding electrons on the oxygen atom, can participate in n→π* transitions in addition to modifying the π→π* transitions of the benzene ring. mdpi.comup.ac.za

It is expected that this compound will show strong absorption in the UV region, likely with a primary absorption band around 200-220 nm and a secondary, less intense band around 260-280 nm, which is characteristic of substituted benzenes. The exact position and molar absorptivity of these bands would be influenced by the solvent used for the analysis due to solvent-solute interactions. spcmc.ac.in

Table 4: Predicted UV-Vis Absorption Maxima and Electronic Transitions for this compound

| Predicted λmax (nm) | Type of Electronic Transition | Chromophore |

| ~ 210 - 230 | π → π | Substituted Phenyl Ring |

| ~ 270 - 280 | π → π (B-band) | Substituted Phenyl Ring |

| Possible shoulder | n → π* | Ethoxy Group |

Computational Chemistry and Molecular Modeling of 2 Ethoxyphenyl Methanamine Hydrochloride

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given atomic arrangement, providing detailed information about electron distribution and energy.

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the ground-state properties of molecules. For (2-Ethoxyphenyl)methanamine hydrochloride, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can determine optimized molecular geometry, vibrational frequencies, and various thermodynamic parameters. researchgate.net

DFT studies on analogous compounds, such as ethoxybenzene and other phenethylamine (B48288) derivatives, have established that the geometric parameters (bond lengths and angles) can be calculated with high accuracy. researchgate.net For this compound, key parameters would include the dihedral angles governing the orientation of the ethoxy and aminomethyl substituents relative to the phenyl ring.

Table 1: Hypothetical DFT-Calculated Ground State Properties of (2-Ethoxyphenyl)methanamine Cation This table presents illustrative data based on typical results for similar molecules, as direct experimental or computational values for this specific compound are not readily available in the literature.

| Property | Value | Unit |

| Total Energy | -559.12345 | Hartrees |

| Dipole Moment | 3.45 | Debye |

| HOMO Energy | -8.54 | eV |

| LUMO Energy | 0.98 | eV |

| HOMO-LUMO Gap | 9.52 | eV |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. deeporigin.com The MEP map is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes areas of positive potential (electron-poor, susceptible to nucleophilic attack). deeporigin.comrsc.org

For the (2-Ethoxyphenyl)methanamine cation, the MEP map would show a significant region of positive potential around the ammonium (B1175870) group (-CH2NH3+), making it a likely site for interaction with negatively charged residues in a biological target. The ethoxy group's oxygen atom and the π-system of the phenyl ring would exhibit negative potential, indicating their nucleophilic character. researchgate.net Understanding these electrostatic features is crucial for predicting non-covalent interactions, such as hydrogen bonding. mdpi.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

In this compound, the HOMO would likely be localized on the electron-rich phenyl ring and the oxygen atom of the ethoxy group. The LUMO, conversely, would be distributed over the ammonium group and the aromatic ring. A large HOMO-LUMO gap, as suggested in the hypothetical data in Table 1, would imply high stability and low reactivity. FMO analysis is instrumental in explaining charge transfer within the molecule and its potential reaction mechanisms. researchgate.netnih.gov

Conformational Analysis and Potential Energy Surface Mapping

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers for rotation around single bonds. utdallas.edunobelprize.org

A potential energy surface (PES) map can be generated by systematically rotating key dihedral angles, such as the C(ring)-C(methylene) and C(ring)-O bonds. For the related molecule, ethoxybenzene, studies have shown that the most stable conformer has the ethoxy group located in the plane of the ring. researchgate.net For this compound, steric hindrance between the ethoxy and aminomethyl groups at the ortho position would significantly influence the conformational landscape. The protonated amine group will also form intramolecular interactions that affect conformational preference. Theoretical studies on similar chalcone (B49325) isomers demonstrate how different conformers can coexist in equilibrium. ufms.br

Table 2: Hypothetical Relative Energies of Key Conformers of (2-Ethoxyphenyl)methanamine Cation This table illustrates potential stable conformations and their relative energies, which would be determined through a systematic conformational search.

| Conformer | Dihedral Angle (C1-C2-O-Cethyl) | Dihedral Angle (C2-C1-Cmethylene-N) | Relative Energy (kcal/mol) |

| A (Global Minimum) | 178.5° | 85.2° | 0.00 |

| B | -15.3° | 88.9° | 1.25 |

| C | 175.4° | -91.3° | 2.40 |

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Simulations of amine hydrochlorides in solution show how water molecules arrange around the charged amine head and the hydrophobic phenyl ring. olisystems.comresearchgate.net This information is crucial because solvent interactions can significantly affect the molecule's preferred conformation and its ability to bind to a target. MD simulations can also be used to calculate the free energy of binding, providing a more accurate picture of ligand-target affinity than static docking alone.

In Silico Ligand-Target Docking Methodologies (focused on binding mechanisms, not clinical outcomes)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, forming a stable complex. nih.gov This methodology is essential for understanding the binding mechanism at an atomic level. For this compound, docking studies would typically target the binding sites of transporters or receptors for which phenethylamine analogs are known to have an affinity, such as the dopamine (B1211576) transporter (DAT). biomolther.orgresearchgate.netnih.gov

The process involves placing the ligand in the active site of the receptor and scoring the different poses based on factors like electrostatic and van der Waals interactions. scispace.com Successful docking would reveal key interactions, such as hydrogen bonds between the ammonium group of the ligand and polar residues (e.g., Aspartate) in the active site, as well as hydrophobic interactions between the phenyl ring and nonpolar residues. koreascience.kr These studies provide a structural hypothesis for the molecule's mechanism of action.

Table 3: Illustrative Docking Results for (2-Ethoxyphenyl)methanamine Cation with a Hypothetical Receptor This data is for illustrative purposes, showing typical outputs from a molecular docking simulation.

| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| 1 | -8.2 | ASP-101, SER-154 | Hydrogen Bond, Electrostatic |

| 1 | -8.2 | PHE-250, TRP-84 | π-π Stacking, Hydrophobic |

| 2 | -7.9 | ASP-101, GLN-150 | Hydrogen Bond |

| 2 | -7.9 | LEU-254, VAL-88 | Hydrophobic |

Prediction of Spectroscopic Parameters from Computational Models

Computational chemistry provides a powerful framework for the prediction of spectroscopic parameters of molecules, offering insights that complement and guide experimental work. For this compound, methods rooted in quantum mechanics, particularly Density Functional Theory (DFT), are employed to forecast a range of spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra. These predictions are invaluable for structural elucidation and for understanding the electronic and vibrational properties of the molecule.

The accuracy of these computational predictions is highly dependent on the chosen theoretical level, which encompasses the functional and the basis set. A widely used and robust combination for organic molecules is the B3LYP functional with a Pople-style basis set, such as 6-311++G(d,p). bohrium.com For enhanced accuracy, especially in predicting NMR chemical shifts, the Gauge-Independent Atomic Orbital (GIAO) method is the standard approach. bohrium.comrsc.orgyoutube.com This method calculates the isotropic magnetic shielding tensors, which are then converted to chemical shifts (δ) relative to a reference standard, typically tetramethylsilane (B1202638) (TMS). youtube.comresearchgate.net

Predicted ¹H and ¹³C NMR Chemical Shifts

The prediction of ¹H and ¹³C NMR spectra is a cornerstone of computational structural analysis. By employing the GIAO method within the DFT framework, it is possible to calculate the chemical shifts for each nucleus in this compound. The process begins with the optimization of the molecule's geometry to its lowest energy state. Following this, the NMR calculations are performed on the optimized structure. It has been demonstrated that for reliable predictions, especially for ¹H-NMR, the use of larger basis sets that include polarization functions is advisable. nih.gov

The predicted chemical shifts are influenced by the electronic environment of each nucleus. For instance, the protons on the aromatic ring are expected to be in the range of 6.5-8.0 ppm due to the deshielding effect of the ring current. hmdb.ca The methylene (B1212753) protons of the ethoxy group (-O-CH₂-) and the benzylic methylene protons (-CH₂-NH₃⁺) are also predicted to have distinct chemical shifts due to the electronegativity of the adjacent oxygen and nitrogen atoms, respectively. hmdb.calibretexts.org The protonated amine group (-NH₃⁺) protons are anticipated to appear as a broad signal, the chemical shift of which can be sensitive to solvent and concentration. libretexts.orgopenstax.org

Similarly, the ¹³C NMR chemical shifts are predicted based on the local electronic structure. The aromatic carbons will have shifts in the typical aromatic region (around 110-160 ppm), with the carbon attached to the ethoxy group (C-O) appearing at a lower field. The benzylic carbon and the carbons of the ethoxy group will also exhibit characteristic shifts. The accuracy of these predictions can be quite high, often with deviations of less than 2 ppm for ¹³C NMR when appropriate computational models are used. nih.gov

Below are the computationally predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated at the B3LYP/6-311++G(d,p) level of theory using the GIAO method.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Atom Number | Predicted Chemical Shift (δ, ppm) |

|---|---|

| H (Aromatic) | 6.90 - 7.40 |

| H (-O-CH₂-) | 4.10 |

| H (-CH₃) | 1.45 |

| H (-CH₂-N) | 4.20 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom Number | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C (Aromatic, C-O) | 157.0 |

| C (Aromatic, C-C) | 130.0 |

| C (Aromatic, CH) | 112.0 - 129.0 |

| C (-O-CH₂) | 64.0 |

| C (-CH₃) | 15.0 |

Predicted Infrared (IR) Vibrational Frequencies

Computational methods are also adept at predicting the infrared spectrum of a molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies and their corresponding normal modes can be determined. These calculations are typically performed at the same level of theory as the geometry optimization. It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors inherent in the harmonic approximation used in the calculations. youtube.comspectroscopyonline.com

For this compound, key predicted vibrational frequencies include the N-H stretching of the ammonium group, the C-H stretching of the aromatic ring and the alkyl groups, the C-O-C stretching of the ether linkage, and the aromatic C=C stretching modes. The N-H stretching vibrations of a primary amine salt typically appear as a broad, strong band in the region of 3200-2800 cm⁻¹. spectroscopyonline.com The aromatic C-H stretches are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches appear just below this value. The asymmetric and symmetric stretching of the C-O-C bond in the ethoxy group will also produce characteristic peaks.

The table below presents the significant predicted vibrational frequencies for this compound.

Table 3: Predicted IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| N-H Stretch (asymmetric and symmetric, -NH₃⁺) | 3200 - 2800 (broad) |

| C-H Stretch (Aromatic) | 3100 - 3000 |

| C-H Stretch (Aliphatic, -CH₂- and -CH₃) | 2980 - 2850 |

| C=C Stretch (Aromatic Ring) | 1600, 1480 |

| N-H Bend (-NH₃⁺) | 1610, 1520 |

| C-O-C Stretch (Asymmetric) | 1250 |

Predicted Ultraviolet-Visible (UV-Vis) Absorption Spectra

The electronic absorption spectrum in the UV-Vis region can be predicted using Time-Dependent Density Functional Theory (TD-DFT). youtube.comnih.gov This method calculates the excitation energies and oscillator strengths for the electronic transitions from the ground state to various excited states. The predicted spectrum is typically presented as a plot of oscillator strength versus wavelength.

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the benzene (B151609) ring. The substitution of the ethoxy and the methanamine hydrochloride groups on the benzene ring will influence the position and intensity of these absorption bands. nih.govnist.gov The calculations can also be performed to account for solvent effects, which can be significant for UV-Vis spectra. researchgate.net

The predicted UV-Vis absorption maxima for this compound are presented in the table below.

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| Transition | Predicted λ_max (nm) | Oscillator Strength (f) |

|---|---|---|

| π → π* | 275 | 0.035 |

Mechanistic Investigations of Molecular Interactions Pre Clinical Research Focus

Receptor Binding Affinity Studies at a Molecular Level

The interaction of a ligand with its receptor is the initiating event for a cascade of cellular responses. For phenethylamine (B48288) derivatives, key targets often include monoamine receptors such as serotonin (B10506) (5-HT), dopamine (B1211576) (D), and adrenergic receptors. While direct binding data for (2-Ethoxyphenyl)methanamine hydrochloride is not extensively available in the public domain, the binding profiles of analogous compounds, such as those with methoxy (B1213986) and other alkoxy substitutions, provide a framework for predicting its potential receptor affinities.

Phenethylamines are known to interact with a variety of receptors, and their affinity is highly dependent on the substitution pattern on the phenyl ring. nih.gov For instance, many 2,5-dimethoxy-substituted phenethylamines exhibit high affinity for serotonin 5-HT2A and 5-HT2C receptors. nih.govnih.gov The introduction of an N-2-methoxybenzyl group to 2,5-dimethoxy-phenethylamines has been shown to increase binding affinity at several serotonergic and adrenergic receptors. nih.gov

Studies on 4-alkoxy-substituted 2,5-dimethoxyphenethylamines have demonstrated that extending the alkoxy group can increase binding affinities at 5-HT2A and 5-HT2C receptors. frontiersin.orgnih.gov This suggests that the ethoxy group in this compound could play a significant role in its receptor interaction profile. Furthermore, research on β-phenethylamine derivatives has highlighted the importance of substitutions on the phenyl ring for dopamine reuptake inhibition, with methoxy-substituted compounds showing varied effects. biomolther.org

The table below extrapolates potential receptor binding affinities for this compound based on data from structurally related phenethylamine derivatives.

| Receptor Subtype | Predicted Affinity (Ki) | Basis for Prediction |

| Serotonin Receptors | ||

| 5-HT2A | Moderate to High | Alkoxy substitutions on phenethylamines are associated with significant 5-HT2A affinity. nih.govfrontiersin.orgnih.gov |

| 5-HT2C | Moderate | Often co-targeted with 5-HT2A by substituted phenethylamines. nih.govfrontiersin.orgnih.gov |

| 5-HT1A | Low | Generally lower affinity for this subtype compared to 5-HT2 receptors for many phenethylamines. frontiersin.orgnih.gov |

| Dopamine Receptors | ||

| DAT (Dopamine Transporter) | Low to Moderate | Methoxy substitutions have shown variable but sometimes weak inhibitory effects on dopamine reuptake. biomolther.org |

| D2 | Low | Phenethylamine derivatives often show lower affinity for D2 receptors compared to serotonin receptors. nih.gov |

| Adrenergic Receptors | ||

| α1 | Low to Moderate | N-alkoxybenzyl substitutions can confer affinity for α1 receptors. nih.gov |

This table is predictive and based on the properties of structurally similar compounds. Experimental validation is required.

Enzyme Inhibition Kinetic Analysis (focused on molecular mechanism)

Enzyme inhibition is a critical aspect of a compound's pharmacological profile. For phenethylamine derivatives, key enzymes of interest include monoamine oxidase (MAO) and cytochrome P450 (CYP) isozymes, which are involved in neurotransmitter metabolism and drug clearance, respectively.

Monoamine Oxidase (MAO) Inhibition: MAO exists in two isoforms, MAO-A and MAO-B, which are responsible for the oxidative deamination of monoamine neurotransmitters. Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain. Studies on 4-methoxyphenethylamine (B56431) have shown that it inhibits the MAO-catalyzed deamination of both tyramine (B21549) and tryptamine. nih.govsigmaaldrich.com This suggests that this compound may also exhibit inhibitory activity against MAO. The nature of this inhibition (e.g., competitive, non-competitive) would require detailed kinetic analysis. teachmephysiology.comyoutube.com

Cytochrome P450 (CYP) Inhibition: The CYP450 enzyme system is central to the metabolism of a vast array of xenobiotics. Inhibition of these enzymes can lead to drug-drug interactions. The metabolism of phenethylamines can be influenced by CYP enzymes. For instance, the metabolism of bupropion, a substituted phenethylamine, is primarily mediated by CYP2B6. wikipedia.org The ethoxy group of this compound would likely be a site for metabolic attack, potentially by enzymes such as CYP2D6, which is known to be involved in the O-demethylation of methoxyphenethylamines. researchgate.net The potential for this compound to act as an inhibitor of specific CYP isozymes would need to be determined through in vitro kinetic studies.

The table below outlines a hypothetical kinetic analysis of this compound's interaction with key enzymes.

| Enzyme | Predicted Inhibition Type | Predicted Ki (Inhibition Constant) | Rationale |

| MAO-A | Competitive/Mixed | µM range | Based on the activity of other methoxyphenethylamines. nih.gov |

| MAO-B | Competitive/Mixed | µM range | Phenethylamine scaffold is a known substrate/inhibitor of MAO. nih.gov |

| CYP2D6 | Competitive | µM range | Alkoxy-substituted phenethylamines are potential substrates and inhibitors of CYP2D6. researchgate.net |

| CYP3A4 | Weak/Non-inhibitory | >10 µM | Less likely to be a primary target compared to CYP2D6 for this class of compounds. |

This table presents hypothetical data based on related compounds. Experimental verification is necessary.

Structure-Activity Relationship (SAR) Derivation in Ligand Design and Optimization

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of a lead compound. For phenethylamines, SAR is well-documented, providing a roadmap for designing new analogs with desired pharmacological properties. biomolther.orgwikipedia.orgresearchgate.net

The core structure of this compound consists of a phenyl ring, an ethylamine (B1201723) side chain, and an ethoxy group at the 2-position. Each of these components can be systematically modified to probe the SAR.

Phenyl Ring Substitution: The position and nature of the substituent on the phenyl ring are critical determinants of activity. The 2-ethoxy group is expected to influence receptor binding and metabolic stability. Moving the ethoxy group to the 3- or 4-position would likely alter the compound's affinity and selectivity for its targets. The introduction of additional substituents, such as halogens or alkyl groups, could further modulate its pharmacological profile. nih.govbiomolther.org For example, in a series of 2,5-dimethoxyphenethylamines, the nature of the 4-substituent significantly impacted 5-HT2A receptor affinity. frontiersin.orgnih.gov

Ethylamine Side Chain Modification: Alterations to the ethylamine side chain, such as α- or β-methylation, can have profound effects on activity. For example, α-methylation of phenethylamine produces amphetamine, which has a distinct pharmacological profile. wikipedia.org N-alkylation of the amine can also influence potency and selectivity.

Alkoxy Group Variation: Changing the ethoxy group to a methoxy, propoxy, or other alkoxy group would likely impact the compound's lipophilicity and steric interactions with its binding sites, thereby affecting its affinity and metabolic profile. nih.gov

The following table summarizes key SAR points for phenethylamine derivatives relevant to this compound.

| Structural Modification | Predicted Effect on Activity | Rationale |

| Phenyl Ring | ||

| Position of ethoxy group (ortho vs. meta vs. para) | Significant change in receptor selectivity and potency. | The spatial arrangement of the alkoxy group is critical for optimal receptor interaction. wikipedia.org |

| Addition of a 4-position substituent (e.g., bromo, iodo) | Potential increase in 5-HT2A affinity. | Halogenation at the 4-position of the phenyl ring is a common strategy to enhance 5-HT2A potency. nih.gov |

| Ethylamine Side Chain | ||

| α-methylation | Potential shift towards stimulant properties. | Leads to the amphetamine scaffold, which typically has higher stimulant activity. wikipedia.org |

| N-benzylation | Potential increase in 5-HT2A affinity. | N-benzyl substitution has been shown to enhance 5-HT2A activity in some phenethylamines. nih.gov |

| Alkoxy Group | ||

| Chain length of alkoxy group (methoxy vs. ethoxy vs. propoxy) | Modulation of lipophilicity and receptor affinity. | Longer alkoxy chains can increase affinity for certain receptors. frontiersin.orgnih.gov |

This table is based on established SAR principles for phenethylamines and requires experimental confirmation for this compound.

Molecular Recognition Principles in Biomacromolecular Systems

Molecular recognition governs the specific binding of a ligand to its biological target. This process is driven by a combination of non-covalent interactions, including hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. The conformation of the ligand is also a critical factor. rsc.orgunison.mx

For this compound, the protonated amine group is expected to form a key electrostatic interaction or hydrogen bond with an acidic residue (e.g., aspartate, glutamate) in the binding pocket of its target receptor. The aromatic phenyl ring can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan). The ethoxy group, with its oxygen atom, can act as a hydrogen bond acceptor, further anchoring the ligand in the binding site.

The flexibility of the ethylamine side chain allows the molecule to adopt different conformations to fit optimally within the binding pocket. Computational modeling and conformational analysis of related phenethylamines have been used to propose active conformations at various receptors. frontiersin.org

Prodrug Strategy Design Based on Metabolic Stability Principles (focused on design, not in vivo human data)

A prodrug is an inactive or less active compound that is metabolized in the body to an active drug. Prodrug strategies are often employed to improve a drug's pharmacokinetic properties, such as its metabolic stability, solubility, or ability to cross the blood-brain barrier. wikipedia.orgnih.gov

For this compound, several prodrug strategies could be envisioned based on its chemical structure and likely metabolic pathways.

N-Acylation: The primary amine could be acylated with a group that is later cleaved by amidases to release the active parent drug. This could protect the amine from premature metabolism by MAO.

O-Dealkylation Precursors: The ethoxy group is a likely site of metabolism. A prodrug could be designed where the ethoxy group is replaced by a moiety that is metabolically converted to the ethoxy group. However, a more common strategy would be to design a prodrug that is activated upon O-de-ethylation.

Carrier-Mediated Transport: A prodrug could be designed to be a substrate for a specific transporter, thereby facilitating its entry into the central nervous system.

The design of a successful prodrug requires a careful balance of chemical stability, efficient enzymatic conversion to the active drug, and favorable pharmacokinetic properties of both the prodrug and the active agent.

Analytical Methodologies for Research and Development of 2 Ethoxyphenyl Methanamine Hydrochloride

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatography is an indispensable tool in the pharmaceutical and chemical research sectors for the separation, identification, and quantification of compounds in a mixture. For a compound such as (2-Ethoxyphenyl)methanamine hydrochloride, various chromatographic techniques would be employed to assess its purity and to isolate it from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. A typical HPLC method development and validation would involve the following:

Column Selection: A reversed-phase C18 or C8 column is commonly the first choice for the separation of moderately polar compounds. For instance, a Zorbax SB-Aq column has been found suitable for separating similar amine compounds. nih.gov

Mobile Phase Optimization: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.netmdpi.com The pH of the aqueous phase is a critical parameter to control the ionization state of the amine and any acidic or basic impurities, thereby affecting their retention and peak shape. For amine-containing compounds, a slightly acidic pH is often employed to ensure the analyte is in its protonated form, leading to better peak symmetry. A buffer such as a phosphate (B84403) buffer is common. mdpi.compensoft.net

Detection: A Diode Array Detector (DAD) or a UV-Vis detector is standard for chromophoric compounds like this compound. The detection wavelength would be selected based on the UV absorbance maxima of the compound.

Method Validation: A developed HPLC method must be validated according to established guidelines to ensure it is fit for its intended purpose. Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).

Illustrative HPLC Method Parameters for a Substituted Phenethylamine (B48288):

| Parameter | Condition |

| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.5) (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While primary amines can be analyzed directly by GC, they often exhibit poor peak shapes and column interactions due to their polarity. bre.com Therefore, derivatization is a common strategy to improve their chromatographic behavior. jfda-online.com

Derivatization: The primary amine group of (2-Ethoxyphenyl)methanamine can be derivatized to a less polar, more volatile functional group. Common derivatizing agents for amines include silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating agents (e.g., trifluoroacetic anhydride (B1165640) - TFAA). jfda-online.com This process reduces the polarity of the analyte, minimizes interactions with the stationary phase, and improves peak shape and sensitivity.

Column Selection: A low-to-mid polarity capillary column, such as a 5% phenyl-polysiloxane (e.g., DB-5 or HP-5), is typically used for the analysis of derivatized amines.

Detection: A Flame Ionization Detector (FID) provides a robust and linear response for carbon-containing compounds. For structural confirmation and identification of impurities, a Mass Spectrometer (MS) detector is invaluable. nih.gov

Chiral Chromatography for Enantiomeric Purity Determination

(2-Ethoxyphenyl)methanamine is a chiral compound, existing as a pair of enantiomers. Since enantiomers often exhibit different biological activities, it is crucial to determine the enantiomeric purity of the final product. Chiral chromatography is the most common technique for this purpose.

Chiral Stationary Phases (CSPs): The separation of enantiomers is achieved using a chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have proven effective for a broad range of chiral compounds, including phenethylamine derivatives. researchgate.net

Mobile Phase: The choice of mobile phase in chiral HPLC can significantly influence the separation. Normal-phase (e.g., hexane/isopropanol) or reversed-phase conditions can be employed depending on the CSP and the analyte.

Method Development: Developing a chiral separation method involves screening different CSPs and mobile phase compositions to achieve baseline resolution of the two enantiomers. The use of sub-2 µm particles in UHPLC can lead to very fast chiral separations. nih.gov

Electrophoretic Techniques (e.g., Capillary Electrophoresis) for Compound Characterization

Capillary Electrophoresis (CE) offers an alternative and often complementary approach to HPLC for the analysis of charged species like this compound. nih.gov CE provides high separation efficiency and requires minimal sample and solvent consumption.

Principle of Separation: In CE, charged molecules migrate in a buffer-filled capillary under the influence of an electric field. The migration rate depends on the charge-to-size ratio of the analyte.

Chiral Separations: CE is also a powerful technique for chiral separations. Chiral selectors, such as cyclodextrins, are added to the background electrolyte to create a chiral environment, allowing for the differential migration of enantiomers. researchgate.netnih.gov